molecular formula C10H21NO4 B6235359 tert-butyl N-(4,5-dihydroxypentyl)carbamate CAS No. 1822559-93-2

tert-butyl N-(4,5-dihydroxypentyl)carbamate

Cat. No. B6235359
CAS RN: 1822559-93-2
M. Wt: 219.3
InChI Key:
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Description

Tert-butyl N-(4,5-dihydroxypentyl)carbamate (TBDPC) is an organic compound that has been used in various scientific research applications. It is a versatile compound that can be used as a reagent in organic synthesis and as a buffer in biochemical and physiological experiments. The compound has been used in the synthesis of various compounds, including peptides, amino acids, and nucleic acids. It has also been used in a variety of biochemical and physiological experiments, such as the study of enzyme kinetics and the regulation of gene expression.

Scientific Research Applications

Tert-butyl N-(4,5-dihydroxypentyl)carbamate has been used in various scientific research applications, including the synthesis of peptides, amino acids, and nucleic acids. It has also been used in studies of enzyme kinetics and gene expression. In addition, tert-butyl N-(4,5-dihydroxypentyl)carbamate has been used in biophysical studies, such as the study of protein-ligand interactions, as well as in studies of the structure and function of proteins and nucleic acids.

Mechanism of Action

Tert-butyl N-(4,5-dihydroxypentyl)carbamate acts as a buffer in biochemical and physiological experiments, as it can maintain a constant pH in the reaction mixture. The compound is also used as a reagent in organic synthesis, as it can be used to form esters, amides, and other organic compounds.
Biochemical and Physiological Effects
tert-butyl N-(4,5-dihydroxypentyl)carbamate has been used in various biochemical and physiological experiments, such as the study of enzyme kinetics and gene expression. The compound has been shown to be an effective buffer in biochemical and physiological experiments, as it can maintain a constant pH in the reaction mixture. In addition, tert-butyl N-(4,5-dihydroxypentyl)carbamate has been used in biophysical studies, such as the study of protein-ligand interactions, as well as in studies of the structure and function of proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(4,5-dihydroxypentyl)carbamate has several advantages for use in laboratory experiments. It is a versatile compound that can be used as a reagent in organic synthesis and as a buffer in biochemical and physiological experiments. The compound is also relatively stable and can be stored at room temperature. However, tert-butyl N-(4,5-dihydroxypentyl)carbamate is not suitable for all laboratory experiments, as it is not soluble in water and may not be compatible with certain compounds.

Future Directions

The future of tert-butyl N-(4,5-dihydroxypentyl)carbamate in scientific research applications is promising. The compound can be used in the synthesis of various compounds, such as peptides, amino acids, and nucleic acids. It can also be used in a variety of biochemical and physiological experiments, such as the study of enzyme kinetics and gene expression. In addition, tert-butyl N-(4,5-dihydroxypentyl)carbamate can be used in biophysical studies, such as the study of protein-ligand interactions, as well as in studies of the structure and function of proteins and nucleic acids. In the future, tert-butyl N-(4,5-dihydroxypentyl)carbamate may also be used in the development of new drugs and drug delivery systems.

Synthesis Methods

Tert-butyl N-(4,5-dihydroxypentyl)carbamate can be synthesized from the reaction of tert-butyl bromide with 4,5-dihydroxypentylcarbamate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction of tert-butyl bromide with 4,5-dihydroxypentylcarbamate produces a tert-butyl ester, which can then be hydrolyzed to form tert-butyl N-(4,5-dihydroxypentyl)carbamate. The reaction can be carried out at room temperature or at elevated temperatures, and the product can be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(4,5-dihydroxypentyl)carbamate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "tert-butyl carbamate", "4,5-dihydroxypentanoic acid", "DCC (N,N'-dicyclohexylcarbodiimide)", "DMAP (4-dimethylaminopyridine)", "CH2Cl2 (dichloromethane)", "EtOAc (ethyl acetate)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "Na2SO4 (sodium sulfate)", "MgSO4 (magnesium sulfate)", "NaOH (sodium hydroxide)", "HCl (hydrochloric acid)", "EtOH (ethanol)" ], "Reaction": [ "Step 1: Synthesis of 4,5-dihydroxypentanoic acid", "4,5-dihydroxypentanoic acid can be synthesized from the reaction of 1,4-butanediol with sodium hydroxide and hydrogen peroxide.", "Step 2: Synthesis of tert-butyl N-(4,5-dihydroxypentyl)carbamate", "In a round-bottom flask, 4,5-dihydroxypentanoic acid is reacted with DCC and DMAP in CH2Cl2 to form the corresponding active ester.", "To this, tert-butyl carbamate is added and the reaction mixture is stirred at room temperature for several hours.", "The reaction mixture is then filtered and the filtrate is washed with NaHCO3 solution, NaCl solution, and water successively.", "The organic layer is dried over Na2SO4 and concentrated under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography using EtOAc/hexane as the eluent to obtain tert-butyl N-(4,5-dihydroxypentyl)carbamate as a white solid.", "Step 3: Purification of tert-butyl N-(4,5-dihydroxypentyl)carbamate", "The crude product obtained from step 2 is dissolved in EtOH and treated with HCl to obtain the purified product as a white solid.", "The product is dried under vacuum and characterized by NMR and IR spectroscopy." ] }

CAS RN

1822559-93-2

Product Name

tert-butyl N-(4,5-dihydroxypentyl)carbamate

Molecular Formula

C10H21NO4

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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